![molecular formula C10H12N2OS B2626292 2-carbamothioyl-N-(2-methylphenyl)acetamide CAS No. 565198-67-6](/img/structure/B2626292.png)
2-carbamothioyl-N-(2-methylphenyl)acetamide
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Overview
Description
2-carbamothioyl-N-(2-methylphenyl)acetamide is a chemical compound with the molecular formula C10H12N2OS and a molecular weight of 208.28 g/mol . It is also known by its IUPAC name, 3-amino-N-(2-methylphenyl)-3-thioxopropanamide . This compound is typically found in a powder form and is used in various scientific research applications.
Preparation Methods
The synthesis of 2-carbamothioyl-N-(2-methylphenyl)acetamide involves several steps. One common synthetic route includes the reaction of 2-methylphenylamine with carbon disulfide and chloroacetic acid under controlled conditions . The reaction typically requires a base such as sodium hydroxide to facilitate the formation of the desired product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-carbamothioyl-N-(2-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Enzyme Inhibition
One of the prominent applications of 2-carbamothioyl-N-(2-methylphenyl)acetamide is its role as an enzyme inhibitor. Notably, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in the treatment of neurodegenerative diseases like Alzheimer's.
- Inhibition Potency : Studies have shown that derivatives with similar structures exhibit IC50 values as low as 1.99 µM for AChE inhibition, indicating strong potency against this target .
Antimicrobial Properties
The compound has also demonstrated promising antimicrobial activity. Research indicates that various derivatives exhibit significant antibacterial effects against a range of pathogens, outperforming standard antibiotics in some cases.
- Case Study : A series of acetamide derivatives were tested against bacterial strains, with some compounds showing better biofilm inhibition than cefadroxil at a concentration of 100 µg/100 µL .
Applications in Medicinal Chemistry
The structural features of this compound make it a valuable scaffold for drug development. Its potential applications include:
- Anticancer Agents : Preliminary studies suggest that compounds based on this structure can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
- Tyrosinase Inhibitors : Compounds derived from this structure have been explored for their ability to inhibit tyrosinase, an enzyme involved in melanin production, making them candidates for skin whitening agents .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of 2-carbamothioyl-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interfere with cellular processes such as protein synthesis and signal transduction .
Comparison with Similar Compounds
2-carbamothioyl-N-(2-methylphenyl)acetamide can be compared with other similar compounds, such as:
- 2-carbamothioyl-N-phenylacetamide
- 2-carbamothioyl-N-(4-methylphenyl)acetamide
- 2-carbamothioyl-N-(2-chlorophenyl)acetamide
These compounds share similar structural features but differ in their substituents on the phenyl ring
Biological Activity
Overview
2-Carbamothioyl-N-(2-methylphenyl)acetamide (CMA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. With a molecular formula of C10H12N2OS and a molecular weight of 208.28 g/mol, this compound is synthesized through various chemical reactions involving amines and thiocarbonyl compounds.
The synthesis of CMA typically involves the reaction of 2-methylphenylamine with carbon disulfide and chloroacetic acid. This reaction can lead to various derivatives depending on the substituents used and the reaction conditions applied.
Chemical Reactions
- Oxidation : Can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide.
- Reduction : Can be reduced to form corresponding amines using lithium aluminum hydride.
- Substitution : Undergoes nucleophilic substitution, allowing for the formation of different derivatives.
Antimicrobial Activity
CMA has been studied for its antimicrobial properties , showing effectiveness against various bacterial strains. Research indicates that it exhibits significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values vary, indicating its potential as a therapeutic agent in treating infections .
Anticancer Activity
In addition to its antimicrobial properties, CMA has demonstrated anticancer activity in several studies. For instance, compounds similar to CMA have shown the ability to induce apoptosis in cancer cell lines, such as MDA-MB-231, which is a model for breast cancer. The mechanism involves interference with cellular processes like protein synthesis and signal transduction pathways .
The exact mechanism of action for CMA is still under investigation, but it is believed to involve:
- Binding to Enzymes/Receptors : CMA may interact with specific enzymes or receptors, modulating their activity.
- Inhibition of Cellular Processes : It potentially disrupts key cellular functions such as protein synthesis and cell signaling pathways, leading to apoptosis in cancer cells .
Comparative Analysis with Similar Compounds
Compound Name | Antimicrobial Activity (MIC) | Anticancer Activity |
---|---|---|
This compound | Significant against S. aureus | Induces apoptosis in MDA-MB-231 |
2-Carbamothioyl-N-phenylacetamide | Moderate | Moderate |
2-Carbamothioyl-N-(4-methylphenyl)acetamide | Low | Low |
Case Studies
- Antimicrobial Efficacy : A study evaluated CMA's effectiveness against various bacterial strains. Results showed that at a concentration of 50 µg/mL, CMA exhibited an inhibition rate of approximately 80% against S. aureus, comparable to standard antibiotics .
- Apoptosis Induction : Another study focused on CMA's effect on MDA-MB-231 cells, revealing that treatment led to a significant increase in annexin V-FITC positive apoptotic cells, indicating its potential as an anticancer agent .
Future Directions
Research into this compound continues to expand, with ongoing studies aimed at:
- Elucidating the detailed mechanisms underlying its biological activities.
- Exploring its potential as a lead compound in drug development for both antimicrobial and anticancer therapies.
- Investigating the pharmacokinetics and safety profile of CMA in preclinical models.
Properties
IUPAC Name |
3-amino-N-(2-methylphenyl)-3-sulfanylidenepropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c1-7-4-2-3-5-8(7)12-10(13)6-9(11)14/h2-5H,6H2,1H3,(H2,11,14)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPQNSBBQRWSTPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CC(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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